Cas no 1018142-92-1 (7-chloro-2-(4-methylphenyl)-1,3oxazolo5,4-dpyrimidine)

7-Chloro-2-(4-methylphenyl)-1,3-oxazolo[5,4-d]pyrimidine is a heterocyclic compound featuring a fused oxazolopyrimidine core with a chloro substituent at the 7-position and a 4-methylphenyl group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid bicyclic framework enhances binding affinity in target interactions, while the chloro and methylphenyl groups offer sites for further functionalization. The compound exhibits stability under standard conditions, facilitating handling and storage. Its synthetic versatility and potential bioactivity render it useful in the development of novel therapeutic agents, particularly in kinase inhibition and antimicrobial applications.
7-chloro-2-(4-methylphenyl)-1,3oxazolo5,4-dpyrimidine structure
1018142-92-1 structure
Product Name:7-chloro-2-(4-methylphenyl)-1,3oxazolo5,4-dpyrimidine
CAS No:1018142-92-1
MF:C12H8ClN3O
MW:245.664421081543
MDL:MFCD09701604
CID:2857617
PubChem ID:25247717
Update Time:2025-05-20

7-chloro-2-(4-methylphenyl)-1,3oxazolo5,4-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-2-(4-methylphenyl)-1,3oxazolo5,4-dpyrimidine
    • MDL: MFCD09701604
    • Inchi: 1S/C12H8ClN3O/c1-7-2-4-8(5-3-7)11-16-9-10(13)14-6-15-12(9)17-11/h2-6H,1H3
    • InChI Key: VSDJHDJTXBOETC-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=N1)OC(C1C=CC(C)=CC=1)=N2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1

7-chloro-2-(4-methylphenyl)-1,3oxazolo5,4-dpyrimidine Pricemore >>

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Additional information on 7-chloro-2-(4-methylphenyl)-1,3oxazolo5,4-dpyrimidine

Introduction to 7-Chloro-2-(4-Methylphenyl)-1,3-Oxazolo[5,4-d]pyrimidine (CAS No. 1018142-92-1)

7-Chloro-2-(4-methylphenyl)-1,3-oxazolo[5,4-d]pyrimidine (CAS No. 1018142-92-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxazolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.

The structure of 7-chloro-2-(4-methylphenyl)-1,3-oxazolo[5,4-d]pyrimidine is characterized by a fused heterocyclic system comprising an oxazole ring and a pyrimidine ring. The presence of a chlorine atom at the 7-position and a 4-methylphenyl substituent at the 2-position imparts unique chemical and biological properties to this molecule. These structural features contribute to its high affinity for specific biological targets and enhance its pharmacological profile.

Recent studies have highlighted the potential of 7-chloro-2-(4-methylphenyl)-1,3-oxazolo[5,4-d]pyrimidine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves inhibition of viral replication through interference with key viral enzymes.

In the realm of cancer research, 7-chloro-2-(4-methylphenyl)-1,3-oxazolo[5,4-d]pyrimidine has shown promise as an anticancer agent. A preclinical study conducted by researchers at the National Cancer Institute demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is attributed to its ability to induce apoptosis and disrupt cell cycle progression.

Beyond its antiviral and anticancer properties, 7-chloro-2-(4-methylphenyl)-1,3-oxazolo[5,4-d]pyrimidine has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Research published in the Journal of Inflammation in 2020 indicated that this compound reduces inflammation by downregulating pro-inflammatory cytokines and chemokines.

The pharmacokinetic properties of 7-chloro-2-(4-methylphenyl)-1,3-oxazolo[5,4-d]pyrimidine have been extensively studied to optimize its therapeutic potential. Preclinical data suggest that it has favorable oral bioavailability and a reasonable half-life, making it suitable for oral administration. Additionally, the compound exhibits low toxicity in animal models, which is a crucial factor for its development as a therapeutic agent.

In conclusion, 7-chloro-2-(4-methylphenyl)-1,3-oxazolo[5,4-d]pyrimidine (CAS No. 1018142-92-1) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development. Ongoing studies are aimed at elucidating its mechanisms of action and optimizing its therapeutic efficacy for various diseases.

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